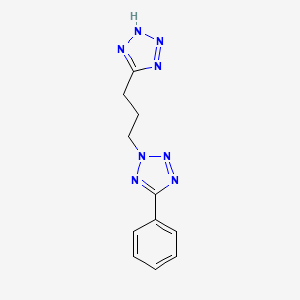
5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole, also known as TATP, is a compound that has been studied extensively for its potential applications in scientific research. This compound is a tetrazole derivative, which is a class of compounds that has been shown to have a wide range of biological activities.
作用机制
The mechanism of action of 5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. By inhibiting this enzyme, this compound can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory activity and to be a potent antioxidant. This compound has also been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under a wide range of conditions, which makes it a versatile compound for use in a variety of experiments. However, one of the limitations of using this compound in lab experiments is that it can be toxic at high concentrations. Researchers must be careful to use appropriate safety precautions when working with this compound.
未来方向
There are many potential future directions for research on 5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole. One area of research that is currently being explored is the development of new cancer therapies based on this compound. Researchers are also investigating the potential use of this compound in the treatment of neurodegenerative diseases and other conditions that involve oxidative stress and inflammation. Additionally, researchers are working to better understand the mechanism of action of this compound and to identify new targets for its activity. Overall, this compound is a promising compound that has the potential to lead to new treatments for a wide range of diseases.
合成方法
The synthesis of 5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole involves the reaction of 5-phenyl-2H-tetrazole with 3-bromopropylamine hydrobromide in the presence of sodium hydroxide. This reaction results in the formation of this compound, which can be purified using column chromatography. The purity of the this compound can be confirmed using NMR spectroscopy and mass spectrometry.
科学研究应用
5-(3-(5-phenyl-2H-tetrazol-2-yl)propyl)-1H-tetrazole has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to have anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the growth and proliferation of cancer cells, which makes it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
5-phenyl-2-[3-(2H-tetrazol-5-yl)propyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8/c1-2-5-9(6-3-1)11-14-18-19(15-11)8-4-7-10-12-16-17-13-10/h1-3,5-6H,4,7-8H2,(H,12,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQZGSNEOYOCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

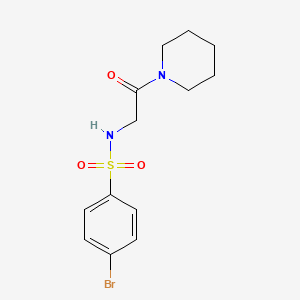

![N-(4-butylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702465.png)

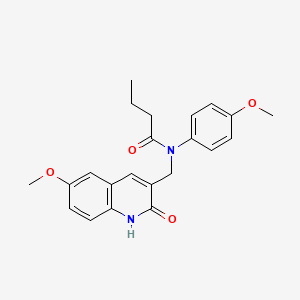

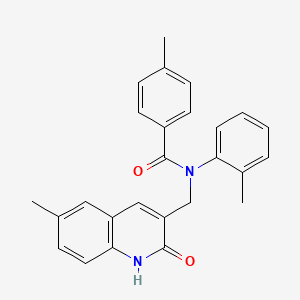
![4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702499.png)
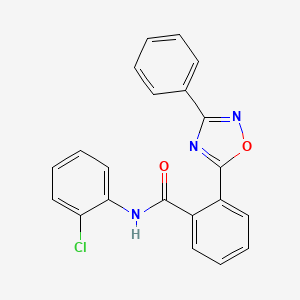
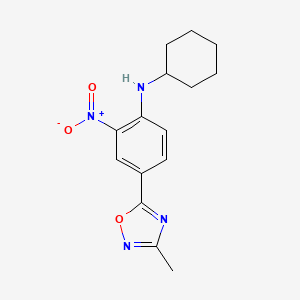

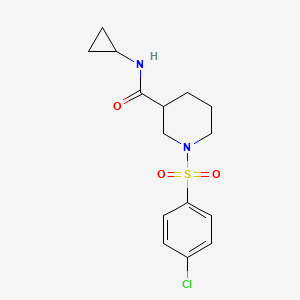
![3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702533.png)
